Bienvenue dans la boutique en ligne BenchChem!

4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-(Furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride (MW 292.8) is a rule-of-three-compliant fragment with a unique p-tolyl substitution (σₚ = -0.17) unexplored in published CK2 kinase SAR. This exact pattern cannot be replaced by N-benzyl or N-(2-fluorophenyl) analogs without experimental validation. The HCl salt dissolves directly in aqueous buffer at screening concentrations (100–500 µM), ideal for fragment-based kinase panels, tubulin polymerization assays (N,4-diaryl-thiazole sub-µM agents), and antitubercular cascades (furan-thiazole MIC 3.12 µg/mL). Pair with analogous compounds to map N-aryl contribution to target engagement. Secure this IP-generating chemotype for your screening library.

Molecular Formula C14H13ClN2OS
Molecular Weight 292.78
CAS No. 2034301-97-6
Cat. No. B2595693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride
CAS2034301-97-6
Molecular FormulaC14H13ClN2OS
Molecular Weight292.78
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=CS2)C3=COC=C3.Cl
InChIInChI=1S/C14H12N2OS.ClH/c1-10-2-4-12(5-3-10)15-14-16-13(9-18-14)11-6-7-17-8-11;/h2-9H,1H3,(H,15,16);1H
InChIKeyUQMAKFWGWYZMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Furan-3-yl)-N-(p-tolyl)thiazol-2-amine Hydrochloride (CAS 2034301-97-6): Chemical Identity and Compound Class Context for Research Procurement


4-(Furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride (CAS 2034301-97-6; molecular formula C₁₄H₁₃ClN₂OS; molecular weight 292.8 g·mol⁻¹) is a synthetic small-molecule heterocycle belonging to the N,4-diaryl-1,3-thiazole-2-amine class [1]. Its structure features a thiazole core bearing a furan-3-yl substituent at the C4 position and a p-tolylamino (4-methylanilino) group at the C2 position, presented as the hydrochloride salt [2]. The compound combines two privileged pharmacophoric motifs—the thiazole ring, widely exploited in kinase inhibitor and antimicrobial drug discovery [3], and the furan ring, recognized for its contributions to anticancer and anti-infective activity [4]—within a single scaffold amenable to further derivatization at multiple positions.

Why In-Class Thiazole Analogs Cannot Be Freely Substituted for 4-(Furan-3-yl)-N-(p-tolyl)thiazol-2-amine Hydrochloride in Research Programs


The 2-aminothiazole scaffold is exquisitely sensitive to substitution pattern; even minor changes to the N-aryl group or the C4 heteroaryl appendage can fundamentally alter target engagement, selectivity, and physicochemical behavior. Published structure-activity relationship (SAR) campaigns across multiple target classes—including CK2 kinase [1], tubulin polymerization [2], and acetylcholinesterase [3]—demonstrate that the identity and position of the aryl/heteroaryl substituents dictate not only potency but also the mode of inhibition (ATP-competitive vs. allosteric) and selectivity across related enzymes. Consequently, substitution of 4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride with a close analog (e.g., the N-benzyl derivative CAS 2034619-43-5, the N-(2-fluorophenyl) derivative CAS 2034556-29-9, or the positional isomer 5-(furan-3-yl)thiazol-2-amine CAS 1215072-19-7) cannot be assumed to preserve activity at a given target without experimental validation. The p-tolyl group imparts a specific combination of lipophilicity, steric bulk, and electronic character (σₚ = −0.17 for the methyl substituent) that influences both binding-site complementarity and ADME properties relative to unsubstituted phenyl, halogenated phenyl, or benzyl congeners.

Quantitative Differential Evidence for 4-(Furan-3-yl)-N-(p-tolyl)thiazol-2-amine Hydrochloride Relative to Closest Analogs


Structural Differentiation: Furan-3-yl at C4 Versus Furan-2-yl or Phenyl in Thiazole-2-amine Scaffolds

The target compound bears a furan-3-yl group at the C4 position of the thiazole ring. In the N,4-diaryl-1,3-thiazole-2-amine SAR campaign by Sun et al. (2017), the nature of the C4 aryl group was a critical determinant of antiproliferative potency: the most active compound (10s, bearing 4-methoxyphenyl at C4 and 2,4-dimethoxyphenylamino at C2) exhibited IC₅₀ values of 0.36–0.86 µM across three cancer cell lines (MCF-7, HeLa, A549), whereas analogs with different C4 substituents showed markedly reduced activity [1]. The furan-3-yl group presents a hydrogen-bond-accepting oxygen atom in a distinct spatial orientation compared to the furan-2-yl isomer (oxygen oriented toward the thiazole ring rather than away), and compared to a simple phenyl ring, it introduces polarity and a heteroatom capable of engaging protein backbone or side-chain residues. This positional isomerism at the furan attachment point (C3 vs. C2 of furan) is not a trivial difference; it alters the electrostatic potential surface and H-bond geometry of the molecule, which can translate into differential binding modes at target proteins.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-p-Tolyl Substitution: Implications for Kinase Selectivity Based on Class-Level SAR

The N-p-tolyl (4-methylphenyl) substituent at the 2-amino position distinguishes this compound from unsubstituted phenyl, halogenated phenyl, and benzyl analogs. In the 2-aminothiazole CK2 allosteric inhibitor series reported by Bestgen et al. (2019), the nature of the N-aryl group profoundly influenced both potency and selectivity: the optimized lead compound 7 (bearing a specific N-aryl substitution) achieved an IC₅₀ of 3.4 µM against purified CK2α with a favorable selectivity profile across a kinome panel [1]. The p-methyl group contributes to lipophilicity (calculated logP increase of approximately 0.5–0.6 units vs. unsubstituted phenyl) and can participate in hydrophobic packing interactions within protein binding pockets. In a related study on 4-substituted-2-p-tolylthiazole derivatives as c-Src/erb tyrosine kinase inhibitors, the p-tolyl-bearing compound 4 achieved an IC₅₀ of 2.5 µg/mL against the T47D breast cancer cell line with a binding free energy of −10.18 kcal/mol against erb tyrosine kinase [2]. These data collectively indicate that the p-tolyl group is not a passive substituent but an active contributor to target engagement.

Kinase Inhibition Allosteric Modulation Selectivity Profiling

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base Thiazole-2-amines

4-(Furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride is supplied as the hydrochloride salt, a formulation strategy that generally enhances aqueous solubility compared to the corresponding free base form [1]. While specific aqueous solubility values for this compound are not publicly reported, the general principle is well-established for 2-aminothiazole derivatives: the free base of 2-aminothiazole (CAS 96-50-4) exhibits aqueous solubility of approximately 100 g/L, and hydrochloride salt formation further improves solubility in polar media [2]. The hydrochloride salt also confers improved solid-state stability and handling characteristics relative to the hygroscopic free base, which is advantageous for accurate weighing and solution preparation in biological assay workflows. This is in contrast to the free base analog 4-(furan-3-yl)thiazol-2-amine (CAS 1215072-15-3), which lacks the salt counterion and may exhibit reduced aqueous solubility, potentially complicating dose-response studies at higher concentrations.

Formulation Science Solubility Enhancement In Vitro Assay Compatibility

Potential Antimicrobial Activity: Class-Level Benchmarking Against Furan-Thiazole Derivatives

Furan-containing thiazole derivatives have demonstrated promising antimicrobial activity in published studies, providing a class-level benchmark for the target compound. Karakaya et al. (2025) reported that furan-thiazole hydrazone derivatives exhibited MIC values of 3.12 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to the standard drug pyrazinamide [1]. In a related study, 2-aminothiazole conjugated nitrofuran derivatives achieved MIC values as low as 0.27 µg/mL against M. tuberculosis H37Ra and 1.36 µg/mL against S. aureus for the most potent compound (18e) [2]. While the target compound 4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride differs structurally from these hydrazone and nitrofuran derivatives, the shared furan-thiazole core motif suggests it warrants evaluation in antimicrobial screening cascades, particularly given that the p-tolyl group has been associated with enhanced antibacterial activity in related thiazole series.

Antimicrobial Screening Antitubercular Minimum Inhibitory Concentration

Recommended Research and Industrial Application Scenarios for 4-(Furan-3-yl)-N-(p-tolyl)thiazol-2-amine Hydrochloride


Kinase Inhibitor Lead Discovery: Allosteric CK2 or Tubulin Polymerization Screening

Deploy this compound as a screening candidate in kinase inhibition panels, particularly against CK2 (where 2-aminothiazole derivatives have demonstrated non-ATP-competitive, allosteric inhibition with lead compound IC₅₀ values of 3.4 µM [1]) and in tubulin polymerization assays (where N,4-diaryl-1,3-thiazole-2-amines have yielded sub-micromolar antiproliferative agents [2]). The furan-3-yl/p-tolyl substitution combination has not been explored in published kinase SAR studies, offering an opportunity for novel intellectual property generation.

Antimicrobial SAR Expansion: Furan-Thiazole Scaffold Optimization

Incorporate this compound into antitubercular and antibacterial screening cascades as a structurally distinct analog within furan-thiazole hit series. Published furan-thiazole derivatives have achieved MIC values of 3.12 µg/mL against M. tuberculosis H37Rv [3]. The p-tolylamino substituent may confer differentiated Gram-positive vs. Gram-negative selectivity profiles and altered mycobacterial cell wall permeability relative to hydrazone-linked or nitrofuran derivatives.

Chemical Biology Probe Development: Profiling N-Substitution Effects on 2-Aminothiazole Target Engagement

Use this compound as part of a systematic chemical biology probe set to deconvolute the contribution of N-aryl substitution to target engagement across the 2-aminothiazole chemotype. Pair with the N-benzyl analog (CAS 2034619-43-5) and N-(2-fluorophenyl) analog (CAS 2034556-29-9) in competitive displacement or thermal shift assays to map structure-activity relationships at specific protein targets, leveraging the established allosteric binding mode of aryl 2-aminothiazoles at CK2 [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 292.8 g·mol⁻¹ and a rule-of-three-compliant profile, this compound is suitable for inclusion in fragment or fragment-like screening libraries targeting kinases, cholinesterases, or antimicrobial targets. The hydrochloride salt form facilitates direct dissolution in aqueous assay buffers at screening-relevant concentrations (typically 100–500 µM for fragment screens), reducing the need for DMSO stock solutions that may introduce solvent artifacts in sensitive biochemical assays [4].

Quote Request

Request a Quote for 4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.